(1,3-Benzothiazol-2-ylmethoxy)acetic acid
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Overview
Description
(1,3-Benzothiazol-2-ylmethoxy)acetic acid is a chemical compound with the molecular formula C10H9NO3S and a molecular weight of 223.25 g/mol It is characterized by the presence of a benzothiazole ring attached to a methoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzothiazol-2-ylmethoxy)acetic acid typically involves the reaction of 2-mercaptobenzothiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions generally include:
Temperature: Room temperature to 80°C
Solvent: Water or ethanol
Reaction Time: 2-6 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1,3-Benzothiazol-2-ylmethoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Dihydrobenzothiazole derivatives
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
(1,3-Benzothiazol-2-ylmethoxy)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1,3-Benzothiazol-2-ylmethoxy)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of (1,3-Benzothiazol-2-ylmethoxy)acetic acid, known for its use in rubber vulcanization.
Benzothiazole: A parent compound with various derivatives exhibiting diverse biological activities.
Methoxyacetic Acid: A simple carboxylic acid with applications in organic synthesis.
Uniqueness
This compound is unique due to the combination of the benzothiazole ring and the methoxyacetic acid moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with biological targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylmethoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c12-10(13)6-14-5-9-11-7-3-1-2-4-8(7)15-9/h1-4H,5-6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFMQUWXKKGYMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365934 |
Source
|
Record name | (1,3-benzothiazol-2-ylmethoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24832380 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
99513-52-7 |
Source
|
Record name | (1,3-benzothiazol-2-ylmethoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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